molecular formula C6H12O6 B3290620 D-Glucose-2,5-13C2, 99 atom % 13C CAS No. 86595-19-9

D-Glucose-2,5-13C2, 99 atom % 13C

Cat. No. B3290620
CAS RN: 86595-19-9
M. Wt: 182.14 g/mol
InChI Key: WQZGKKKJIJFFOK-BUFNXKTDSA-N
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Description

D-Glucose-2,5-13C2, 99 atom % 13C, also known as Labeled Glucose or Dextrose-2,5-13C2, is a stable isotope of glucose . It has an empirical formula of 13C2C4H12O6 and a molecular weight of 182.14 . It is a monosaccharide that may exist in open chain or cyclic conformation if in solution . It plays a vital role in photosynthesis and fuels the energy required for cellular respiration .


Molecular Structure Analysis

The molecular structure of D-Glucose-2,5-13C2, 99 atom % 13C is represented by the SMILES string OC [13C@H]1OC (O) [13C@H] (O) [C@@H] (O) [C@@H]1O . The InChI string is 1S/C6H12O6/c7-1-2-3 (8)4 (9)5 (10)6 (11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,5+1 .


Physical And Chemical Properties Analysis

D-Glucose-2,5-13C2, 99 atom % 13C is a powder form substance . . Its optical activity is [α]25/D +52.0°, c = 2 in H2O (trace NH4OH) . The melting point is 150-152 °C (lit.) .

Safety And Hazards

D-Glucose-2,5-13C2, 99 atom % 13C is not classified as a dangerous substance according to GHS . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Future Directions

D-Glucose-2,5-13C2, 99 atom % 13C has potential applications in proteomics research . It can be used to study the nonoxidative pentose phosphate pathway using a single-tracer method .

properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(3,6-13C2)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,5+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-BUFNXKTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H]1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucose-2,5-13C2, 99 atom % 13C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucose-2,5-13C2, 99 atom % 13C
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D-Glucose-2,5-13C2, 99 atom % 13C
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D-Glucose-2,5-13C2, 99 atom % 13C
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D-Glucose-2,5-13C2, 99 atom % 13C
Reactant of Route 5
D-Glucose-2,5-13C2, 99 atom % 13C
Reactant of Route 6
D-Glucose-2,5-13C2, 99 atom % 13C

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